molecular formula C11H11N7S B12492503 2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]pyrimidine-4,6-diamine

2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]pyrimidine-4,6-diamine

Cat. No.: B12492503
M. Wt: 273.32 g/mol
InChI Key: MQOZQIIJHFKOBV-UHFFFAOYSA-N
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Description

2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that features both benzotriazole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]PYRIMIDINE-4,6-DIAMINE typically involves the reaction of benzotriazole derivatives with pyrimidine precursors under specific conditions. One common method involves the nucleophilic substitution reaction where benzotriazole is reacted with a suitable pyrimidine derivative in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]PYRIMIDINE-4,6-DIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, thereby modulating their activity. The pyrimidine ring can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
  • N-(1H-Benzotriazol-1-ylmethyl)formamide
  • 1-(Benzotriazol-1-yl)-3-phenylpropynone

Uniqueness

2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]PYRIMIDINE-4,6-DIAMINE is unique due to the presence of both benzotriazole and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its analogs .

Properties

Molecular Formula

C11H11N7S

Molecular Weight

273.32 g/mol

IUPAC Name

2-(benzotriazol-1-ylmethylsulfanyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C11H11N7S/c12-9-5-10(13)15-11(14-9)19-6-18-8-4-2-1-3-7(8)16-17-18/h1-5H,6H2,(H4,12,13,14,15)

InChI Key

MQOZQIIJHFKOBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CSC3=NC(=CC(=N3)N)N

Origin of Product

United States

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